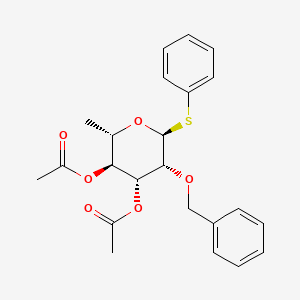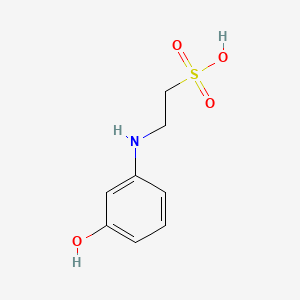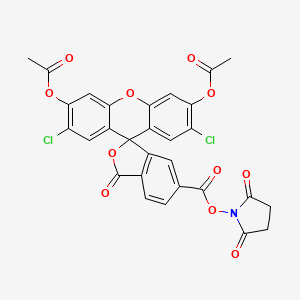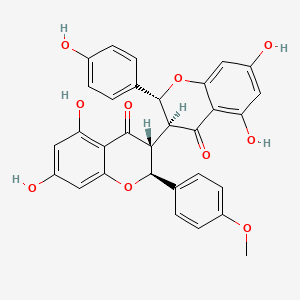
Sumatriptan-d6 Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Sumatriptan-d6 succinate is the deuterium-labeled form of Sumatriptan succinate.
- Sumatriptan succinate is an orally active 5-HT1 receptor agonist, with Ki values of 17 nM, 27 nM, and 100 nM for 5-HT1D, 5-HT1B, and 5-HT1A receptors, respectively.
- It is commonly used for migraine headache research .
Mechanism of Action
Target of Action
Sumatriptan-d6 Succinate, a deuterium-labeled form of Sumatriptan Succinate , is an orally active 5-HT1 receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, through selective agonistic interaction . This interaction results in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release . The agonist effects at the 5-HT1B/1D receptors result in these changes .
Pharmacokinetics
It’s known that the parent compound, sumatriptan, undergoes extensive first-pass metabolism following oral administration . It’s metabolized in the liver to an indole acetic acid metabolite (inactive), which then undergoes ester glucuronide conjugation . The metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action involve the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This leads to the relief of migraine symptoms.
Action Environment
Environmental factors can influence the action of this compound. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This is attributed to the dissolution of MgO nanoparticles, which therefore exhibits varied behavior at different pHs . This finding is particularly advantageous for the controlled release of an anti-migraine drug .
Biochemical Analysis
Biochemical Properties
Sumatriptan-d6 Succinate interacts with 5-HT1 receptors, specifically 5-HT1D, 5-HT1B, and 5-HT1A . The nature of these interactions is agonistic, meaning that this compound binds to these receptors and activates them .
Cellular Effects
This compound, by activating 5-HT1 receptors, can influence various cellular processes. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism . The exact effects can vary depending on the specific cell type and the presence of these receptors.
Molecular Mechanism
The mechanism of action of this compound involves its binding to and activation of 5-HT1 receptors . This can lead to changes in gene expression and cellular metabolism. Additionally, it may inhibit or activate enzymes associated with these receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized primarily by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .
Preparation Methods
- The synthetic route for Sumatriptan-d6 succinate involves deuterium substitution at specific positions in the Sumatriptan molecule.
- Industrial production methods typically utilize specialized deuterated reagents and conditions to achieve the desired labeling.
Chemical Reactions Analysis
- Sumatriptan-d6 succinate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the deuterium labeling process.
- Major products formed from these reactions would be deuterium-labeled Sumatriptan derivatives.
Scientific Research Applications
- Sumatriptan-d6 succinate finds applications in:
- Medicinal chemistry: Studying receptor interactions and drug design.
- Biology: Investigating serotonin receptor function.
- Medicine: Understanding migraine pathophysiology.
- Industry: Developing stable isotope-labeled compounds for research purposes.
Comparison with Similar Compounds
- Sumatriptan-d6’s uniqueness lies in its deuterium labeling, which allows precise quantification in studies.
- Similar compounds include non-deuterated Sumatriptan and related 5-HT1 receptor agonists.
Properties
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-HVTBMTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662198 |
Source


|
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215621-31-0 |
Source


|
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













